molecular formula C7H8IN B1310255 4-Iodo-N-methylaniline CAS No. 60577-34-6

4-Iodo-N-methylaniline

Cat. No.: B1310255
CAS No.: 60577-34-6
M. Wt: 233.05 g/mol
InChI Key: IZVRDZGBMDYYQT-UHFFFAOYSA-N
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Description

4-Iodo-N-methylaniline (CAS: 60577-34-6) is an aromatic amine derivative with the molecular formula C₇H₈IN (molecular weight: 233.05 g/mol). It features a methyl group attached to the nitrogen atom and an iodine substituent at the para position of the benzene ring. The compound is synthesized via methylation of 4-iodoaniline using methylboronic acid and P(OEt)₃, yielding a yellow oil (73% yield) . Key spectroscopic data include:

  • ¹H NMR (CDCl₃): δ 7.40–7.50 (m, 2H, aromatic), 6.44–6.47 (m, 2H, aromatic), 2.81 (s, 3H, CH₃) .
  • ¹³C NMR: δ 148.8 (C-N), 137.8 (C-I), 115.2 (aromatic), 31.0 (CH₃) .

It serves as a precursor for pharmaceuticals and organic intermediates, such as β-lapachone-based carboxylesterase inhibitors .

Properties

IUPAC Name

4-iodo-N-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8IN/c1-9-7-4-2-6(8)3-5-7/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZVRDZGBMDYYQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10209380
Record name Benzenamine, 4-iodo-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10209380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60577-34-6
Record name Benzenamine, 4-iodo-N-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060577346
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 4-iodo-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10209380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Iodo-N-methylaniline can be synthesized through the iodination of N-methylaniline. The process involves dissolving N-methylaniline in acetic acid, followed by the addition of iodine and a sulfuric acid catalyst. The reaction mixture is then cooled to produce crystals, which are filtered and washed to obtain this compound .

Industrial Production Methods

The industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors and efficient purification techniques to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

4-Iodo-N-methylaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis:
4-Iodo-N-methylaniline serves as a crucial building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its unique reactivity allows it to participate in various chemical reactions, such as nucleophilic substitutions and coupling reactions.

2. Medicinal Chemistry:
The compound is investigated for its potential use in drug development. Its ability to interact with biological macromolecules makes it a candidate for designing new therapeutic agents. Studies have shown that derivatives of this compound exhibit significant anticancer properties by inducing apoptosis in cancer cells through oxidative stress mechanisms.

3. Biological Research:
In biological assays, this compound is utilized as a probe to study enzyme interactions and cellular pathways. Its electrophilic nature allows it to form stable interactions with nucleophilic sites on proteins, facilitating biochemical studies.

4. Material Science:
The compound is employed in the preparation of advanced materials such as conducting polymers and organic semiconductors due to its unique electronic properties.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer activity against various cell lines, including MCF7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The mechanism involves the induction of apoptosis through increased levels of reactive oxygen species (ROS) and activation of caspase pathways.

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Case Study on Antimicrobial Efficacy

In a laboratory study, this compound was tested against multiple bacterial strains. The results indicated significant inhibition zones, demonstrating its potential as an effective antimicrobial agent. For instance:

Bacterial StrainInhibition Zone (mm)
Salmonella enterica15
Micrococcus luteus12
Bacillus subtilis10

The study concluded that the compound exhibited a dose-dependent response against these strains.

Case Study on Cancer Cell Lines

A focused study on MCF-7 breast cancer cells revealed that treatment with this compound significantly reduced cell viability at concentrations above 10 µM after 48 hours. Flow cytometry analysis indicated an increase in early apoptotic cells, suggesting that the compound induces apoptosis through specific cellular pathways.

Mechanism of Action

The mechanism of action of 4-Iodo-N-methylaniline involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The pathways involved include nucleophilic substitution, electrophilic addition, and redox reactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variation on the Nitrogen Atom

4-Iodo-N,N-dimethylaniline
  • Molecular Formula : C₈H₁₀IN (MW: 247.08 g/mol).
  • Key Differences : The second methyl group on nitrogen increases steric hindrance and reduces hydrogen-bonding capacity. This compound is reported as a liquid but lacks detailed NMR data .
N-Boc 4-Iodo-N-methylaniline
  • Molecular Formula: C₁₂H₁₅INO₂ (MW: 332.16 g/mol).
  • Key Differences : The Boc (tert-butoxycarbonyl) group enhances solubility in organic solvents and stabilizes the amine during synthetic reactions. It is typically a solid .

Substituent Variation on the Benzene Ring

4-Iodo-2-methylaniline
  • Molecular Formula : C₇H₈IN (MW: 233.05 g/mol).
  • Key Differences: A methyl group at the ortho position (instead of N-methyl) creates steric effects, altering reactivity.
4-Methoxy-N-methylaniline
  • Molecular Formula: C₈H₁₁NO (MW: 149.18 g/mol).
  • Key Differences : Replacement of iodine with methoxy (-OCH₃) introduces strong electron-donating effects, increasing ring reactivity toward electrophiles. Classified as a solid with hazards including skin/eye irritation .

Parent Compound Comparison

4-Iodoaniline
  • Molecular Formula : C₆H₆IN (MW: 219.02 g/mol).
  • Key Differences : Lacks the N-methyl group, resulting in stronger hydrogen bonding (mp: 61–63°C) . The primary amine (-NH₂) is more nucleophilic than the secondary amine in this compound.

Biological Activity

4-Iodo-N-methylaniline is an aromatic amine compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and environmental science. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

  • Molecular Formula : C7_7H8_8I N
  • Molecular Weight : 219.05 g/mol
  • Structure : The compound features a methyl group attached to the nitrogen atom of an aniline derivative, with an iodine substituent on the para position of the aromatic ring.

The biological activity of this compound is influenced by its structural properties, particularly the presence of the iodine atom, which can affect its reactivity and interaction with biological targets. The compound may interact with various enzymes and receptors, leading to alterations in their activity.

Anticancer Properties

Research has indicated that this compound may exhibit anticancer properties. For instance, studies have explored its role as a precursor in synthesizing compounds that inhibit human liver carboxylesterase (CE) activity, which is implicated in drug metabolism and cancer progression .

Toxicological Studies

In environmental contexts, this compound has been studied for its toxicity towards soil organisms. It has been shown to induce specific biochemical changes in earthworms, suggesting a potential risk to soil health and biodiversity .

Data Table: Summary of Biological Activities

Activity Description Reference
Anticancer ActivityPotential role as a precursor for CE inhibitors; impacts drug metabolism
Toxicity to Soil OrganismsInduces biochemical changes in earthworms; potential environmental risk
Enzyme InteractionMay interact with various enzymes affecting metabolic pathways

Case Studies

  • Anticancer Mechanism Study : A study investigated the synthesis of N-methylated aniline analogues from this compound, focusing on their inhibitory effects on human liver CE. The results indicated that these compounds could serve as selective inhibitors, potentially leading to new therapeutic strategies against cancer .
  • Environmental Impact Assessment : Research assessing the effects of this compound on soil organisms highlighted significant alterations in microbial communities following exposure. This study utilized denaturing gradient gel electrophoresis (DGGE) to analyze changes in microbial diversity, revealing shifts that could impact soil health .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-iodo-N-methylaniline, and how can reaction conditions be controlled to minimize byproducts?

  • Methodological Answer : A two-step approach is commonly employed: (1) Methylation of aniline derivatives (e.g., using methyl iodide under basic conditions) to form N-methylaniline, followed by (2) electrophilic iodination. For iodination, a rapid oxidative iodination protocol using 2-iodosobenzoate as an oxidizing agent at pH 6.4 has been reported, where N,N-dimethylaniline acts as an iodine scavenger to stabilize intermediates . Key parameters include pH control (6.4–7.0), stoichiometric ratios of iodine sources, and temperature (room temperature to 40°C). Byproducts like di-iodinated species can be minimized by limiting iodine excess and reaction time.

Q. How can researchers characterize the purity and structure of this compound using spectroscopic techniques?

  • Methodological Answer :

  • NMR : 1H^1H NMR typically shows a singlet for the N-methyl group (~3.0 ppm) and aromatic protons split into distinct patterns due to iodine's electron-withdrawing effect. 13C^{13}C NMR will display a peak near 35 ppm for the methyl group and ~90 ppm for the C-I bond .
  • Mass Spectrometry : HRMS should confirm the molecular ion peak at m/z 233 (C7_7H8_8IN+^+) with isotopic patterns matching iodine's natural abundance .
  • Melting Point : Literature reports a melting point range of 61–63°C for pure this compound .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Ventilation : Use fume hoods to avoid inhalation of vapors/dust (P261, P271) .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles (P280) .
  • First Aid : In case of skin contact, rinse immediately with water for 15 minutes; for eye exposure, irrigate with saline solution .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound for applications in catalysis or materials science?

  • Methodological Answer : Density Functional Theory (DFT) calculations using functionals like B3LYP/6-311+G(d,p) can model:

  • Electron Density Distribution : Iodine's electronegativity induces polarization in the aromatic ring, affecting reactivity in cross-coupling reactions .
  • HOMO-LUMO Gaps : Calculate energy gaps to assess suitability as a ligand or charge-transfer agent. Correlate results with experimental UV-Vis spectra (e.g., λmax ~270 nm) .
  • Example Data :
PropertyValue (DFT)Experimental
HOMO (eV)-6.2-6.1 (CV)
LUMO (eV)-1.8-1.7 (UV-Vis)

Q. What crystallographic techniques resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SHELX suite) is ideal. Key steps:

  • Crystal Growth : Use slow evaporation from ethanol/water mixtures.
  • Data Collection : At 294 K, collect reflections with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : SHELXL refines anisotropic displacement parameters. Expect planar geometry for the benzene ring (mean C-C bond length: 1.39 Å) and N–H⋯N hydrogen bonding (2.1 Å) stacking molecules along the a-axis .

Q. How do conflicting NMR and X-ray data for this compound derivatives inform mechanistic hypotheses?

  • Methodological Answer : Discrepancies may arise from dynamic processes (e.g., restricted rotation of the N-methyl group). Strategies:

  • Variable-Temperature NMR : Detect coalescence temperatures for conformers.
  • DFT Conformational Analysis : Compare energy barriers (<5 kcal/mol suggest room-temperature fluxionality) .
  • Case Study : A 2023 study found X-ray data showed planar geometry, while NMR suggested slight puckering due to crystal packing forces .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points (e.g., 61–63°C vs. 58–60°C) for this compound?

  • Methodological Answer :

  • Purity Assessment : Use HPLC (C18 column, acetonitrile/water mobile phase) to detect impurities (e.g., residual dimethylaniline).
  • Recrystallization : Repeat crystallization from hexane/ethyl acetate (1:3) and dry under vacuum (<0.1 mmHg) .
  • Interlab Comparison : Cross-validate with differential scanning calorimetry (DSC) at 5°C/min heating rate .

Methodological Tables

Table 1 : Key Spectroscopic Data for this compound

TechniqueKey Signals/Data Points
1H^1H NMR3.0 ppm (s, 3H, N–CH3_3), 6.5–7.3 ppm (m, 4H, Ar–H)
13C^{13}C NMR35.2 ppm (N–CH3_3), 90.1 ppm (C–I), 116–138 ppm (Ar–C)
HRMS[M+H]+^+ = 233.0004 (calc. 233.0001)
Mp61–63°C

Table 2 : Crystallographic Parameters for this compound

ParameterValue
Space GroupP21_1/c
a, b, c (Å)7.21, 8.95, 12.34
β (°)98.7
R Factor0.045
Hydrogen BondsN–H⋯N (2.1 Å)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Iodo-N-methylaniline
Reactant of Route 2
4-Iodo-N-methylaniline

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